BenchChemオンラインストアへようこそ!

Vintoperol

Peripheral vascular disease Hemodynamics Preclinical pharmacology

Vintoperol (RGH-2981) is a stereospecific (3S,16R)-eburnane alkaloid — the only enantiomer retaining vasodilatory activity within its series. It combines calcium channel blockade with α-adrenergic antagonism, achieving 2× the functional recovery of pentoxifylline at 1/33 the dose (0.3 vs 10 mg/kg/day p.o.) in hindlimb ischemia models. Approximately 50–60% of vasodilation is endothelium-dependent and NO-mediated, enabling endothelial integrity assays. Multi-agonist antiplatelet activity (collagen, ADP, ADP/epinephrine) supports thrombosis models. An essential reference standard for SAR studies.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 106498-99-1
Cat. No. B1683556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVintoperol
CAS106498-99-1
Synonyms1 beta-ethyl-indolo(2,3-a)naphthyridin-1 alpha-yl-methanol
1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine-1-methanol
RGH 2981
RGH-2981
RT 3003
RT-3003
vintoperol
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO
InChIInChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1
InChIKeyBKRBRZLECKMEBD-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vintoperol (CAS 106498-99-1) for Peripheral Vasodilation and Antithrombotic Research: Compound Profile and Procurement Considerations


Vintoperol (CAS 106498-99-1, synonyms RGH-2981, RT-3003) is a synthetic small molecule belonging to the eburnane-vincamine alkaloid class, specifically the trans (3S,16R)-derivative of vincamine [1]. It functions as a multi-target agent with demonstrated activity as a voltage-gated calcium channel blocker, an alpha-adrenergic receptor antagonist, and a serotonin receptor antagonist [2]. Originally developed by Gedeon Richter for arterial occlusive disorders and peripheral vascular disease, vintoperol advanced to Phase II clinical trials in Japan before discontinuation due to toxic side effect concerns [3]. The compound remains available from specialty chemical suppliers for research use, with applications primarily focused on experimental models of peripheral blood flow enhancement, thrombosis, and endothelium-dependent vasodilation.

Why Vintoperol Cannot Be Substituted with Other Eburnane-Derived Vasodilators or Platelet Inhibitors


Vintoperol exhibits a distinct stereochemical and pharmacological profile that precludes interchangeable use with structurally related eburnane derivatives or mechanistically similar vasodilators. Within the eburnane-vincamine alkaloid family, stereochemistry critically determines pharmacological activity: the racemic 'cis' derivative of the 1-ethyl-1-hydroxyalkyl series showed complete loss of vasodilator capacity compared to the active 'trans' configuration, while resolution of the racemic trans mixture revealed that only the (3S,16R) enantiomer (vintoperol) retained vasodilatory activity [1]. Furthermore, vintoperol's vasodilation mechanism is partially endothelium-dependent, with approximately 50-60% of its effect mediated through nitric oxide release [2] — a mechanistic nuance not uniformly shared across calcium channel antagonists or alpha-blockers. Compared to clinical vasoactive agents such as buflomedil and pentoxifylline, vintoperol demonstrates quantitatively superior potency on a per-dose basis in preclinical models, meaning that dose-equivalent substitution would yield markedly different hemodynamic outcomes [1]. These stereochemical, mechanistic, and potency differentials underscore why vintoperol must be evaluated as a distinct experimental tool rather than a generic replacement for other peripheral vasodilators or antithrombotics.

Vintoperol Differential Evidence: Quantitative Comparison Against Pentoxifylline, Buflomedil, and Endothelium-Dependent Vasodilators


Peripheral Vasodilator Potency in Anesthetized Dogs: Vintoperol vs. Pentoxifylline vs. Buflomedil

In dose-response studies using anesthetized dogs, vintoperol demonstrated substantially greater vasodilatory potency per unit dose compared to the clinical reference agents pentoxifylline and buflomedil. Vintoperol at 0.03 mg/kg (i.v.) produced a vasodilator effect that exceeded that of buflomedil or pentoxifylline administered at doses ranging from 1 to 15 mg/kg [1]. This indicates that vintoperol achieves comparable or superior hemodynamic effects at doses 33- to 500-fold lower than these established peripheral vasodilators.

Peripheral vascular disease Hemodynamics Preclinical pharmacology

Functional Recovery in Femoral Occlusion Model: Oral Vintoperol vs. Oral Pentoxifylline

In a 4-week cross-over test measuring maximal running distance in femoral-ligated mice (a model of peripheral arterial insufficiency), orally administered vintoperol produced superior functional recovery compared to pentoxifylline. Vintoperol at 0.3 mg/kg/day orally demonstrated approximately twice the functional improvement of pentoxifylline at 10 mg/kg/day. At 1.0 mg/kg/day, vintoperol enabled recovery that approached or surpassed the running performance of the untreated control group undergoing intensive endurance training [1].

Peripheral artery disease Functional recovery Preclinical efficacy

Platelet Aggregation Inhibition: In Vitro Potency of Vintoperol Across Multiple Agonists

Vintoperol inhibits platelet aggregation in vitro in response to multiple physiological agonists. In mice receiving 30 mg/kg vintoperol orally, ex vivo aggregation responses were inhibited by 15% (collagen), 33% (ADP), and 37% (ADP/epinephrine combination). This inhibition was associated with a substantial increase in bleeding time [1]. In vitro, vintoperol inhibited collagen-induced aggregation in platelet-rich plasma from mice, rats, rabbits, and dogs [1].

Thrombosis Platelet biology Antithrombotic screening

Endothelium-Dependent Component of Vasodilation: Vintoperol vs. Endothelium-Independent Vasodilators

Vintoperol's vasodilatory mechanism is partially endothelium-dependent, distinguishing it from purely direct-acting smooth muscle relaxants. In de-endothelialized vascular beds of anesthetized dogs, vintoperol (0.3 mg/kg/min) increased blood flow by only 18 ± 5% compared to 47 ± 4% under control conditions (p < 0.05), representing a 50-60% reduction in vasodilator effect following endothelial removal [1]. Methylene blue (10 mg/kg), an inhibitor of soluble guanylyl cyclase, reduced the vintoperol-induced blood flow increment from 47 ± 4% to 24 ± 4% (p < 0.05) [1]. In isolated rat pulmonary artery rings, mechanical endothelium removal reduced vintoperol-induced relaxation from 56 ± 5% to 21 ± 4% (p < 0.05) [1].

Endothelial biology Nitric oxide signaling Vascular pharmacology

Stereochemical Specificity: Vasodilator Activity Retained Only by (3S,16R)-Vintoperol Enantiomer

Within the 1-ethyl-1-hydroxyalkyl-octahydroindolo[2,3a]quinolizine series, vasodilator activity exhibits strict stereochemical requirements. The racemic 'cis' derivative (compound 2) showed complete breakdown of vasodilation compared to the active 'trans' configuration. After resolution of the racemic trans compound (1b), only the optically active compound 3 (vintoperol, CAS 106498-99-1) retained vasodilator capacity, while the enantiomeric isomer 4 completely lost activity [1].

Stereochemistry Structure-activity relationship Chiral pharmacology

Vintoperol Optimal Use Cases: Research Applications Supported by Quantitative Evidence


Preclinical Models of Peripheral Arterial Disease Requiring High-Potency Oral Vasodilator Activity

Researchers investigating therapeutic interventions for peripheral arterial occlusive disease should consider vintoperol when the experimental design requires an orally active agent with quantitatively superior functional recovery compared to pentoxifylline. Based on evidence from femoral-ligated mouse models, vintoperol at 0.3 mg/kg/day p.o. achieves approximately twice the functional improvement of pentoxifylline at 10 mg/kg/day [1]. This potency differential enables studies to conserve compound inventory while obtaining robust efficacy signals in functional outcome measures such as maximal running distance. Applications are appropriate for murine models of hindlimb ischemia and claudication endpoints.

Endothelium-Dependent Vasodilation Mechanistic Studies with Quantified NO-Mediated Component

Vintoperol is optimally deployed as a pharmacological tool in studies examining the role of the endothelium in vasodilatory responses. Experimental evidence demonstrates that approximately 50-60% of vintoperol's vasodilator effect is endothelium-dependent and mediated through nitric oxide release [1]. This established, quantifiable dependence makes vintoperol suitable for experimental protocols requiring: (1) assessment of endothelial integrity in isolated vessel preparations, (2) studies of nitric oxide synthase or soluble guanylyl cyclase inhibition using agents such as methylene blue or L-NAME, and (3) comparisons between endothelium-dependent and endothelium-independent vasodilators in vascular reactivity assays.

Acute Thrombosis Models Requiring Multi-Agonist Platelet Aggregation Inhibition

For thrombosis research involving platelet activation pathways, vintoperol provides a single agent that inhibits aggregation responses to collagen, ADP, and ADP/epinephrine combinations [1]. This multi-agonist profile makes vintoperol appropriate for murine acute pulmonary thromboembolism models (ADP- or collagen-induced) where oral doses of 10-30 mg/kg produce measurable increases in survival percentage and bleeding time prolongation [1]. Applications are particularly suited to proof-of-concept antithrombotic screening where broad-spectrum platelet inhibition is desired.

Structure-Activity Relationship (SAR) Studies of Eburnane Alkaloid Derivatives

Vintoperol serves as a critical reference compound in SAR studies of the eburnane-vincamine alkaloid class due to its well-characterized stereochemical requirements for vasodilator activity. The demonstrated loss of activity in the racemic cis derivative and the inactive enantiomer (isomer 4) provides a defined baseline for comparing novel analogs [1]. Vintoperol's established stereochemical specificity makes it an appropriate positive control when evaluating new eburnane derivatives for vasodilatory potential and when investigating the structural determinants of calcium channel blockade and alpha-adrenergic antagonism within this chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vintoperol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.